
1-((R)-(Methylamino)(phenyl)methyl)naphthalen-2-OL
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Overview
Description
1-((R)-(Methylamino)(phenyl)methyl)naphthalen-2-OL is a chiral Mannich base derivative featuring a naphthalen-2-ol core substituted with a phenyl group and a methylamino moiety in the (R)-configuration. The compound’s synthesis typically involves a Mannich reaction between 2-naphthol, formaldehyde, and methylamine, followed by chiral resolution to isolate the (R)-enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 2-naphthol with formaldehyde and a secondary amine, such as methylamine, in the presence of an acid catalyst. The reaction proceeds as follows:
Step 1: Formation of the iminium ion intermediate by reacting formaldehyde with methylamine.
Step 2: Nucleophilic attack of 2-naphthol on the iminium ion, leading to the formation of the Mannich base.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of secondary amine derivatives.
Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "1-((R)-(Methylamino)(phenyl)methyl)naphthalen-2-ol":
General Information:
- "this compound" has the molecular formula C18H17NO and a molecular weight of 263.33 g/mol .
- Synblock offers this chemical with a purity of NLT 98% .
Synthesis and Reactions:
- This compound is an aminobenzylnaphthol . Aminobenzylnaphthols can be formed through a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia, known as the Betti reaction .
- Optically active aminonaphthols can be synthesized through the reaction of 2-naphthol, benzaldehyde, and (S)-methylbenzylamine .
- N-methylation of aminonaphthols with paraformaldehyde and NaBH4 can yield compounds like 1-((S)-phenyl(((1′S)-1′-phenylethyl)methylamino)methyl)-2-naphthol .
Applications:
- Fluorescent Chemosensors: Aminonaphthols can be used in fluorescent chemosensors to selectively recognize fluoride anions with high sensitivity . The fluoride anion interacts with a hydrogen-donating group like hydroxyl through hydrogen bonding .
- Chiral Ligands: Aminonaphthols can be used as chiral tertiary aminonaphthol ligands .
Mechanism of Action
The mechanism of action of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification of Analogs
Similar compounds fall into three categories:
Mannich Bases: Derivatives with aminoalkyl groups at the naphthalen-2-ol position.
Schiff Bases : Imine-containing analogs synthesized via condensation reactions.
Complex Amino-Substituted Derivatives: Compounds with branched or bulky amino groups.
Table 1: Key Structural Analogs and Their Features
Physicochemical Properties
Table 2: Comparative Physical Properties
*Conformational flexibility in Mannich bases influences fluorescence, as seen in TPE-Nap polymorphs .
Structural and Conformational Insights
- X-ray Crystallography : The 2-methylpiperidine analog () shows a twisted naphthalene-phenyl dihedral angle (15.2°), reducing π-π stacking versus planar Schiff bases like FPIN .
- Polymorphism : TPE-Nap’s emission varies between polymorphs due to conformational changes (e.g., coplanar vs. twisted aryl rings), a critical consideration for the target compound’s material science applications .
Biological Activity
1-((R)-(Methylamino)(phenyl)methyl)naphthalen-2-OL, a compound derived from the Betti reaction involving 2-naphthol and arylaldehydes, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
It is synthesized through a multicomponent reaction involving 2-naphthol, arylaldehydes, and ammonia, yielding aminobenzylnaphthols. This process is known for its synthetic versatility and ability to produce optically active compounds suitable for asymmetric synthesis .
Pharmacological Properties
Antimicrobial Activity
Research indicates that derivatives of aminonaphthols exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various Gram-positive and Gram-negative bacteria. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0048 - 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results highlight the compound's potential as an antibacterial and antifungal agent .
Neuropharmacological Effects
The compound has been investigated for its interaction with neuropeptide receptors, particularly NPFF1-R and NPFF2-R. Studies suggest that it may act as an agonist or antagonist, influencing pain pathways related to opioid-induced hyperalgesia and tolerance. The binding affinity of various derivatives has been measured, indicating potential therapeutic applications in pain management .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The presence of the hydroxyl group in the naphthalene structure enhances hydrogen bonding with bacterial cell walls, leading to disruption of cellular integrity.
- Neuropharmacological Mechanism : The compound's interaction with neuropeptide receptors involves modulation of intracellular signaling pathways, which can alter pain perception and inflammatory responses.
Case Studies
Several studies have documented the biological activities of aminonaphthol derivatives:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various aminonaphthol derivatives revealed that those containing halogen substitutions exhibited enhanced antibacterial activity against strains such as S. aureus and E. coli .
- Neuropharmacological Research : Investigations into the effects of aminonaphthol compounds on NPFF receptors demonstrated their potential in mediating analgesic effects without significant off-target opioid activity, suggesting a safer profile for pain management therapies .
Q & A
Q. What are the optimal synthetic routes for 1-((R)-(Methylamino)(phenyl)methyl)naphthalen-2-OL, and how can purity be ensured?
Basic Research Focus
The compound is typically synthesized via reductive amination or nucleophilic substitution involving naphthalen-2-ol derivatives and methylamino-phenyl precursors. Key steps include:
- Purification : Silica gel column chromatography with solvent gradients (e.g., ethyl acetate/methanol) achieves >90% purity, as demonstrated in analogous protocols .
- Yield Optimization : Reaction conditions (e.g., temperature, catalyst loading) must be tailored to minimize side products. For example, highlights the use of chiral catalysts to enhance efficiency in structurally similar systems .
- Analytical Validation : LC-MS (e.g., m/z 428 [M+H]+) and HPLC retention time (e.g., 0.61 minutes) confirm purity and identity .
Q. How can enantioselectivity be achieved in the synthesis of this compound?
Advanced Research Focus
Enantiomeric excess (ee) is critical for stereospecific applications. Methodologies include:
- Chiral Catalysts : Asymmetric hydrogenation or transfer hydrogenation using catalysts like Ru-BINAP complexes, which achieved >90% ee in related naphthol derivatives .
- Dynamic Kinetic Resolution : Adjusting reaction kinetics to favor the (R)-enantiomer via steric or electronic modulation of intermediates.
- Analytical Confirmation : Chiral HPLC or circular dichroism (CD) spectroscopy validate enantiopurity .
Q. What methods determine the absolute configuration and molecular conformation?
Structural Characterization Focus
- X-ray Crystallography : Single-crystal studies (e.g., SHELX software) resolve the absolute configuration. For a dimethylamino analog, the dihedral angle between naphthyl and phenyl rings was 79.83°, stabilized by an intramolecular O–H⋯N hydrogen bond (O⋯N = 2.593 Å) .
- Spectroscopy : 1H NMR and IR identify tautomeric forms (e.g., enol-imine vs. keto-amine) and hydrogen bonding patterns .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
Data Contradiction Analysis
Conflicts may arise from:
- Tautomerism : shows imine reduction peaks in cyclic voltammetry (-1.336 V) conflicting with NMR data. Resolve via variable-temperature NMR or DFT calculations .
- Dynamic vs. Static Structures : X-ray captures static conformations, while NMR reflects dynamic equilibria. Use complementary techniques like NOESY to assess flexibility .
Q. How do polymorphic forms affect the compound’s properties?
Solid-State Characterization Focus
Polymorphs influence luminescence and stability:
- Case Study : A Schiff base analog exhibited two polymorphs with emission differences (blue vs. green) due to conformational variations (e.g., planarity of π-systems) .
- Characterization Tools : XRD and DSC identify polymorphs, while TD-DFT models correlate structure with photophysical properties .
Q. How to design analogs to study structure-activity relationships (SAR)?
Biological Activity Focus
- Scaffold Modification : Introduce substituents (e.g., electron-withdrawing groups on phenyl rings) to modulate bioactivity. highlights antiproliferative derivatives with benzo[d]thiazole substitutions .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Focus
- Chromatography : HPLC (C18 columns, acetonitrile/water gradients) and LC-MS for purity .
- Spectroscopy : 13C NMR (aromatic carbons: 110–150 ppm) and FT-IR (O–H stretch: ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula .
Q. How to assess the compound’s stability under various conditions?
Stability Analysis Focus
- Thermal Stability : TGA determines decomposition temperature (e.g., analogs degrade >200°C) .
- pH Sensitivity : UV-vis spectroscopy monitors tautomeric shifts in buffered solutions (pH 2–12) .
- Light Exposure : Accelerated aging under UV/visible light assesses photodegradation pathways .
Q. What is the role of computational modeling in understanding electronic properties?
Computational Chemistry Focus
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.5 eV for naphthol derivatives) and charge transfer properties .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol vs. DMSO) to optimize solubility .
Q. What are the considerations for handling and toxicity assessment?
Safety and Toxicology Focus
Properties
Molecular Formula |
C18H17NO |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-[(R)-methylamino(phenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO/c1-19-18(14-8-3-2-4-9-14)17-15-10-6-5-7-13(15)11-12-16(17)20/h2-12,18-20H,1H3/t18-/m1/s1 |
InChI Key |
ZVQHRWAHFINXHH-GOSISDBHSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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